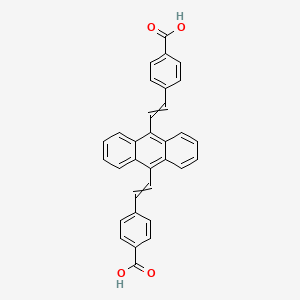

4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid

説明

製造方法

合成経路と反応条件

一般的な方法の1つは、鈴木・宮浦カップリングなどのパラジウム触媒クロスカップリング反応を用いてエテンリンカーを形成することです。反応条件には、多くの場合、パラジウム触媒、炭酸カリウムなどの塩基、ジメチルホルムアミドなどの溶媒の使用が含まれます。

工業的製造方法

この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器や自動合成システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の製品を得ています。

特性

分子式 |

C32H22O4 |

|---|---|

分子量 |

470.5 g/mol |

IUPAC名 |

4-[2-[10-[2-(4-carboxyphenyl)ethenyl]anthracen-9-yl]ethenyl]benzoic acid |

InChI |

InChI=1S/C32H22O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-20H,(H,33,34)(H,35,36) |

InChIキー |

ATNHSEKOZXABDI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)C(=O)O)C=CC5=CC=C(C=C5)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the ethene linkers . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

反応の種類

9,10-ビス(4-カルボキシスチリル)アントラセンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、キノン誘導体を形成するよう酸化することができます。

還元: 還元反応により、エテンリンカーをエタンリンカーに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、キノン誘導体、還元されたアントラセン化合物、および置換された安息香酸誘導体などがあります 。

科学的研究の応用

9,10-ビス(4-カルボキシスチリル)アントラセンは、いくつかの科学研究における応用があります。

作用機序

類似化合物の比較

類似化合物

9,10-ビス(4-カルボキシフェニルエチニル)アントラセン: この化合物は、エテンリンカーの代わりにエチンリンカーを有しており、その電子特性と反応性に影響を与えます.

9,10-ビス(フェニルエチニル)アントラセン: この化合物は、安息香酸基を持たないため、配位化学における汎用性が低くなります.

独自性

9,10-ビス(4-カルボキシスチリル)アントラセンは、多様な用途のための電子特性と官能基のバランスを提供する、アントラセンと安息香酸部分の組み合わせによってユニークです。金属イオンと安定な錯体を形成し、電子移動プロセスに関与する能力は、触媒作用や材料科学において特に価値があります。

類似化合物との比較

Similar Compounds

4,4-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: This compound has ethyne linkers instead of ethene linkers, which affects its electronic properties and reactivity.

9,10-Bis(phenylethynyl)anthracene: This compound lacks the benzoic acid groups, making it less versatile in coordination chemistry.

Uniqueness

4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is unique due to its combination of anthracene and benzoic acid moieties, which provide a balance of electronic properties and functional groups for diverse applications. Its ability to form stable complexes with metal ions and participate in electron transfer processes makes it particularly valuable in catalysis and material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。